

Application of Tizoxanide Glucuronide in Drug Metabolism Studies

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Compound of Interest

Compound Name: *Tizoxanide glucuronide*

Cat. No.: *B15215831*

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Application Note & Protocols

Introduction

Tizoxanide glucuronide is the principal metabolite of tizoxanide, which is the active metabolite of the broad-spectrum antiparasitic and antiviral drug, nitazoxanide. The process of glucuronidation is a critical Phase II metabolic pathway that facilitates the detoxification and elimination of drugs and other xenobiotics from the body by increasing their water solubility. The study of **tizoxanide glucuronide** formation is paramount for understanding the pharmacokinetics, drug-drug interaction potential, and inter-individual variability in the metabolism of nitazoxanide. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in drug metabolism studies involving tizoxanide and its glucuronide conjugate.

Tizoxanide is predominantly metabolized to **tizoxanide glucuronide**.^[1] In humans, this biotransformation is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A1 and UGT1A8.^[1] There are notable species-specific differences in the intrinsic clearance of tizoxanide via glucuronidation.^[1]

Data Presentation

Table 1: In Vitro Glucuronidation Kinetics of Tizoxanide in Liver Microsomes from Various Species

Species	Kinetic Model Followed	Km (μM)	Vmax (pmol/min/mg protein)	Intrinsic Clearance (CLint, μL/min/mg protein)
Human	Michaelis-Menten	15.2	285	18.8
Monkey	Michaelis-Menten	25.6	412	16.1
Dog	Michaelis-Menten	33.1	358	10.8
Rat	Biphasic	Low Km: 8.9, High Km: 152	Low Vmax: 189, High Vmax: 451	42.3
Mouse	Biphasic	Low Km: 12.4, High Km: 201	Low Vmax: 256, High Vmax: 689	55.6

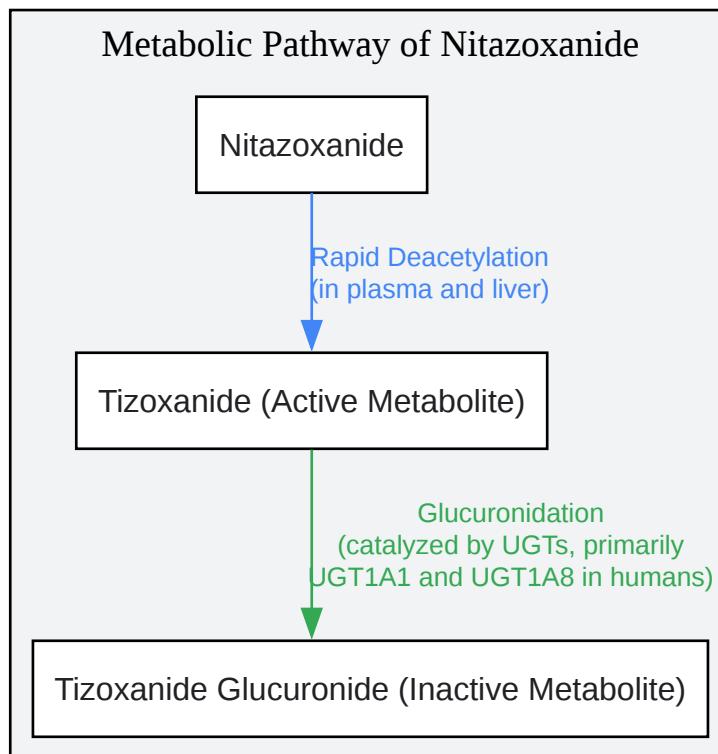
Data is synthesized from publicly available research abstracts. Actual values may vary based on experimental conditions.

Table 2: Pharmacokinetic Parameters of Tizoxanide and Tizoxanide Glucuronide in Healthy Human Adults Following a Single Oral 500 mg Dose of Nitazoxanide

Analyte	Cmax (μg/mL)	Tmax (hr)	AUC0-t (μg·hr/mL)
Tizoxanide	~2.0	2-4	~10
Tizoxanide Glucuronide	~9.0	3-5	~40

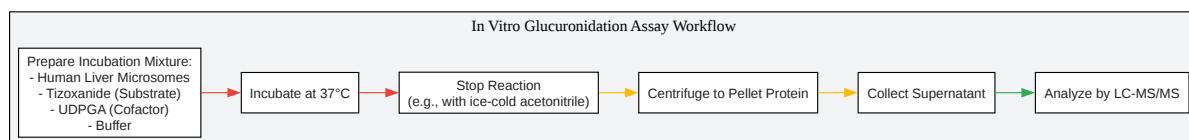
These values are approximate and can vary based on factors such as food intake and individual patient physiology.

Mandatory Visualizations



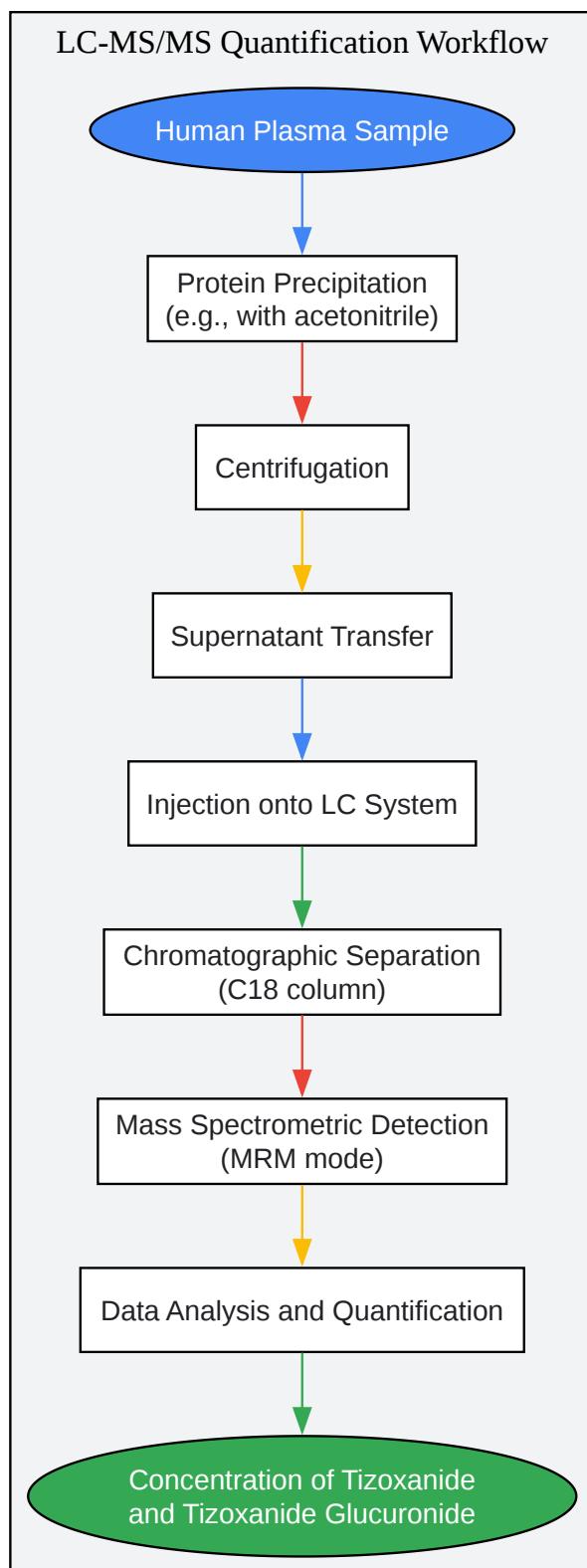
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Metabolic pathway of nitazoxanide.



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Workflow for in vitro glucuronidation assay.



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References

- 1. Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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